molecular formula C25H27N5O4 B11027192 Ethyl 4-{[1-(dicyanomethylene)-8-methoxy-4,4-dimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL]methyl}tetrahydro-1(2H)-pyrazinecarboxylate

Ethyl 4-{[1-(dicyanomethylene)-8-methoxy-4,4-dimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL]methyl}tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No.: B11027192
M. Wt: 461.5 g/mol
InChI Key: CFEDRSIQFXJSHK-UHFFFAOYSA-N
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Description

Ethyl 4-{[1-(dicyanomethylene)-8-methoxy-4,4-dimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL]methyl}tetrahydro-1(2H)-pyrazinecarboxylate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development due to their potential therapeutic properties .

Preparation Methods

The synthesis of Ethyl 4-{[1-(dicyanomethylene)-8-methoxy-4,4-dimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL]methyl}tetrahydro-1(2H)-pyrazinecarboxylate involves multiple steps. One common method includes the aldol addition of acyclic and cyclic ketones to 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones, followed by reduction with sodium tetrahydridoborate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Ethyl 4-{[1-(dicyanomethylene)-8-methoxy-4,4-dimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL]methyl}tetrahydro-1(2H)-pyrazinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives such as 4-hydroxy-2-quinolones and 1-hydroxy-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones. These compounds share structural similarities but may differ in their biological activities and applications. Ethyl 4-{[1-(dicyanomethylene)-8-methoxy-4,4-dimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL]methyl}tetrahydro-1(2H)-pyrazinecarboxylate is unique due to its specific structure and the presence of the dicyanomethylene group, which may contribute to its distinct properties .

Properties

Molecular Formula

C25H27N5O4

Molecular Weight

461.5 g/mol

IUPAC Name

ethyl 4-[[3-(dicyanomethylidene)-6-methoxy-11,11-dimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-9-yl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C25H27N5O4/c1-5-34-24(32)29-8-6-28(7-9-29)15-16-12-25(2,3)30-22-19(16)10-18(33-4)11-20(22)21(23(30)31)17(13-26)14-27/h10-12H,5-9,15H2,1-4H3

InChI Key

CFEDRSIQFXJSHK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC(N3C4=C2C=C(C=C4C(=C(C#N)C#N)C3=O)OC)(C)C

Origin of Product

United States

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